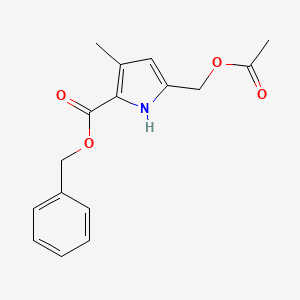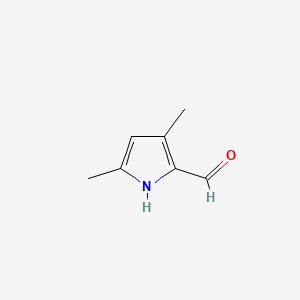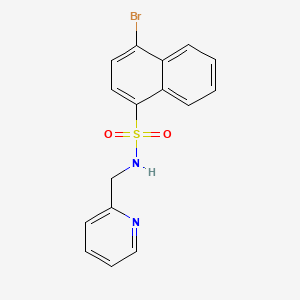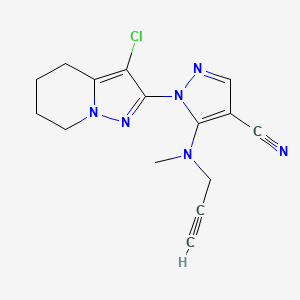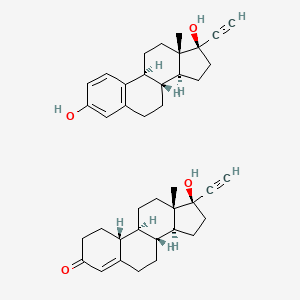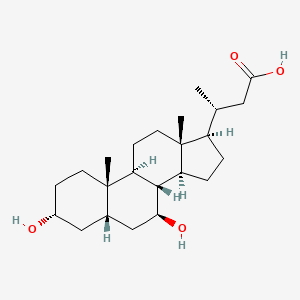
24-Norursodeoxycholsäure
Übersicht
Beschreibung
NorUrsodeoxycholic acid is a bile acid derivative that has gained attention for its potential therapeutic applications, particularly in liver diseases. It is a side-chain-shortened derivative of ursodeoxycholic acid, which is known for its use in treating cholestatic liver diseases .
Wissenschaftliche Forschungsanwendungen
NorUrsodeoxycholic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bile acid chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a component in various biochemical assays.
Wirkmechanismus
Target of Action
24-Norursodeoxycholic acid (NorUDCA) is a novel therapeutic bile acid used to treat immune-mediated cholestatic liver diseases . The primary targets of NorUDCA are CD8+ T cells , which play a significant role in hepatobiliary immunopathology . Dysregulated T cells, including CD8+ T cells, contribute to the pathology of diseases such as primary sclerosing cholangitis (PSC) .
Mode of Action
NorUDCA directly modulates the function of CD8+ T cells, contributing to its therapeutic efficacy . It has a strong immunomodulatory effect on CD8+ T cells, affecting lymphocyte generation, proliferation, glycolysis, and mTORC1 signal transduction . NorUDCA’s immunomodulatory effects were first studied in Mdr2 -/- mice, a cholestatic model of PSC .
Biochemical Pathways
NorUDCA reshapes the immunometabolism in CD8+ T cells . It has been found to influence the mTORC1 signaling pathway in CD8+ T cells . This modulation of the mTORC1 signaling pathway has been further confirmed in circulating PSC CD8+ T cells .
Pharmacokinetics
It is known that norudca has pronounced choleretic properties, attributed to its ability to undergo cholehepatic shunting .
Result of Action
NorUDCA has a direct modulatory impact on CD8+ T cells and attenuates excessive CD8+ T cell-driven hepatic immunopathology . It reduces the inherent and adaptive immune cells in the liver, including CD8+ T cells in the Mdr2 -/- model . In a non-cholestatic model of hepatic injury induced by an excessive CD8+ T cell immune response upon acute non-cytolytic lymphocytic choriomeningitis virus (LCMV) infection, NorUDCA improved liver injury and systemic inflammation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Norursodesoxycholsäure wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Ursodeoxycholsäure ausgehen. Der Syntheseweg beinhaltet die Verkürzung der Seitenkette der Ursodeoxycholsäure. Dieser Prozess umfasst typischerweise Schritte wie Oxidation, Reduktion und Hydrolyse unter spezifischen Reaktionsbedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Norursodesoxycholsäure beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er kostengünstig und skalierbar ist, was ihn für die kommerzielle Produktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Norursodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Norursodesoxycholsäure, die in verschiedenen Anwendungen weiterverwendet werden können .
Wissenschaftliche Forschungsanwendungen
Norursodesoxycholsäure hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Gallensäurechemie.
Biologie: Untersucht wegen seiner Auswirkungen auf den Zellstoffwechsel und die Signalwege.
Wirkmechanismus
Norursodesoxycholsäure entfaltet seine Wirkung über verschiedene Mechanismen:
Vergleich Mit ähnlichen Verbindungen
Norursodesoxycholsäure wird mit anderen Gallensäurederivaten verglichen, wie z. B.:
Ursodeoxycholsäure: Bekannt für ihre Anwendung bei der Behandlung der primären biliären Zirrhose.
Tauro-Ursodeoxycholsäure: Ein weiteres Derivat mit ähnlichen therapeutischen Anwendungen.
Chenodesoxycholsäure: Wird zur Behandlung von Gallensteinen eingesetzt.
Einzigartigkeit
Norursodesoxycholsäure ist aufgrund ihrer Seitenketten-verkürzten Struktur einzigartig, die ihr besondere pharmakokinetische Eigenschaften verleiht. Diese strukturelle Modifikation ermöglicht ihr eine Cholehepatische Shunting, wodurch ihr therapeutisches Potenzial bei Lebererkrankungen verstärkt wird .
Eigenschaften
IUPAC Name |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDXDSPYPOWRO-JHMCBHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99697-24-2 | |
| Record name | 24-Norursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norUrsodeoxycholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NORUCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


